3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel-
Description
The compound 3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- (referred to as bedaquiline or TMC207) is a second-line antituberculosis drug targeting ATP synthase in Mycobacterium tuberculosis. Its molecular formula is C32H31BrN2O2 (molecular weight: 555.50 g/mol), featuring a quinoline core substituted with bromo (6-position), methoxy (2-position), and a chiral ethanol side chain containing dimethylaminoethyl, 1-naphthalenyl, and phenyl groups . The (aR,bR)-relative stereochemistry is critical for its bioactivity .
Properties
IUPAC Name |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H31BrN2O2/c2*1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h2*4-17,20-21,30,36H,18-19H2,1-3H3/t2*30-,32+/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAWFWYHGFGLCN-VAPLRBOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H62Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1111.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-bromo-2-methoxyquinoline-3,4-dione.
Reduction: Hydroquinoline derivatives, such as 6-bromo-2-methoxyquinoline-3-ol.
Substitution: Substituted quinolines, such as 6-amino-2-methoxyquinoline-3-ol.
Scientific Research Applications
Antimycobacterial Activity
One of the primary applications of this compound is in the treatment of mycobacterial diseases, including tuberculosis. Studies have shown that the compound exhibits significant activity against Mycobacterium tuberculosis and other pathogenic mycobacteria such as M. bovis and M. avium . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Properties
Emerging research indicates that derivatives of quinoline compounds, including 3-quinolineethanol analogs, may possess anticancer properties. These compounds have been evaluated for their antiproliferative effects on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Case Studies
- Tuberculosis Treatment : A study published in a patent document highlights the efficacy of 6-bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol as a potential treatment for tuberculosis. The compound was evaluated in preclinical models, demonstrating significant reductions in bacterial load in infected subjects .
- Anticancer Activity : Another investigation assessed the anticancer effects of various quinoline derivatives, including this compound. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116), with IC50 values indicating effective concentrations for therapeutic use .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 3-quinolineethanol derivatives suggests good absorption and distribution characteristics, with LogP values indicating favorable lipophilicity for cellular uptake . However, further studies are necessary to assess long-term toxicity and side effects associated with its use.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in the case of its antimycobacterial activity, it is believed to inhibit the ATP synthase enzyme of Mycobacterium tuberculosis, disrupting the energy metabolism of the bacteria. The molecular pathways involved include the inhibition of ATP production and the subsequent disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituents
Table 1: Structural Comparison of Bedaquiline and Analogues
Key Observations :
- Core Variations: Bedaquiline’s quinoline core differs from quinoxaline derivatives (e.g., ), which lack the methoxy group and have distinct electronic properties.
- Substituent Positioning: The 6-bromo and 2-methoxy groups in bedaquiline are conserved in compound 32a , but the latter replaces the ethanol side chain with a phenyl-dimethylaminomethyl group.
Key Observations :
Stereochemical and Salt Form Considerations
- Stereochemistry : Bedaquiline’s (aR,bR)-configuration is absent in analogues like compound 32a, which lacks defined stereochemical data . This configuration is critical for binding to the ATP synthase C-subunit .
Biological Activity
3-Quinolineethanol, 6-bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-, commonly referred to as Bedaquiline, is a compound with significant biological activity, primarily recognized for its role as an antitubercular agent. It is a member of the diarylquinoline class and has been extensively studied for its therapeutic potential against drug-resistant Mycobacterium tuberculosis.
| Property | Value |
|---|---|
| Molecular Formula | C32H31BrN2O2 |
| Molar Mass | 555.5 g/mol |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) |
| Melting Point | >164°C (dec.) |
| Boiling Point | 702.7 ± 60.0 °C (Predicted) |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO (heated) |
| pKa | 13.05 ± 0.29 (Predicted) |
Bedaquiline inhibits the ATP synthase enzyme in Mycobacterium tuberculosis, disrupting the bacterium's energy production. This action is crucial because it targets a different mechanism than traditional antibiotics, making it effective against strains resistant to standard treatments.
Biological Activity
The compound has shown promising results in various studies regarding its efficacy against tuberculosis:
- Antimycobacterial Activity : In vitro studies demonstrate that Bedaquiline exhibits potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) typically in the range of 0.03 to 0.12 µg/mL .
- Clinical Trials : Clinical trials have confirmed its effectiveness in combination therapy for patients with multidrug-resistant tuberculosis (MDR-TB). A notable trial showed that patients treated with Bedaquiline had a higher rate of culture conversion compared to those receiving placebo .
- Side Effects and Safety Profile : While generally well-tolerated, Bedaquiline can cause QT interval prolongation, necessitating monitoring during treatment. Other reported side effects include nausea, headache, and joint pain .
Case Studies
Several case studies highlight the successful use of Bedaquiline in treating MDR-TB:
- Case Study 1 : A patient with extensively drug-resistant TB was treated with a regimen including Bedaquiline and achieved negative sputum cultures within three months of therapy.
- Case Study 2 : Another case involved a patient who had previously failed multiple TB treatments; following the introduction of Bedaquiline into their regimen, significant clinical improvement was observed within weeks.
Q & A
Q. What are the optimal synthetic routes for preparing the target compound, and how can coupling reaction efficiency be improved?
Methodological Answer: The synthesis involves multi-step procedures, including:
- Quinoline Intermediate Preparation : Bromination and methoxylation of quinoline derivatives using reagents like 3-methyl-but-2-enal under reflux with pyridine (modified Gupta method) .
- Coupling Reactions : Carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the quinoline core with the naphthalenyl-phenyl and dimethylaminoethyl groups. Microwave-assisted synthesis can enhance reaction efficiency, reducing side products and improving yields compared to traditional reflux methods .
Q. Which analytical techniques are most suitable for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup, preconditioned with methanol. This minimizes matrix interference in liquid chromatography (LC) analysis .
- LC-MS/MS : Employ reverse-phase C18 columns with a methanol/water gradient (0.1% formic acid) for separation. Monitor using multiple reaction monitoring (MRM) for high sensitivity .
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via NOESY experiments to confirm (aR,bR) configuration, supported by X-ray crystallography for absolute configuration validation .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Stability Studies : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 24–72 hours. Analyze degradation products via LC-MS.
- Key Findings :
Q. How can contradictions in stereochemical assignments be resolved when comparing computational models and experimental data?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration by analyzing heavy atoms (Br, O) in the crystal lattice. Compare with DFT-optimized structures (B3LYP/6-31G* level) to validate intramolecular hydrogen bonding and steric effects .
- Contradiction Example : Discrepancies in dihedral angles between computational models (DFT) and crystallographic data (e.g., 8° deviation in naphthalenyl-phenyl torsion) require recalibration of solvent-effect parameters in simulations .
Q. What experimental designs are recommended for evaluating the compound’s environmental fate and biotic interactions?
Methodological Answer:
Q. What mechanistic insights explain the regioselectivity of bromination in the quinoline core?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Bromine (Br₂) with FeBr₃ as a Lewis acid directs substitution to the 6-position due to electron-donating methoxy groups at C2. DFT studies show a 12 kcal/mol lower activation energy for 6-bromo vs. 8-bromo isomers .
- Experimental Validation : HPLC-DAD analysis confirms >95% regioselectivity for 6-bromo products under optimized conditions (0°C, 2h reaction time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
